molecular formula C22H16N4O2S2 B2542494 N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-57-2

N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2542494
CAS No.: 1105199-57-2
M. Wt: 432.52
InChI Key: LHWHGOJHYJAAEP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor designed for kinase research. This compound is structurally characterized by a thieno[3,2-d]pyrimidin-4-one core, a scaffold recognized for its role in targeting ATP-binding sites of protein kinases . Its primary research value lies in its ability to inhibit specific kinases, making it a crucial tool for probing intracellular signaling pathways. Researchers utilize this compound to investigate the mechanisms of cell proliferation, survival, and migration in various disease models, particularly in oncology. By selectively inhibiting key kinases, this acetamide derivative facilitates the elucidation of their functional roles in pathophysiological processes, contributing to the validation of novel therapeutic targets and the understanding of signal transduction networks. Its application is fundamental in biochemical assays for determining inhibitor potency and in cell-based studies to observe phenotypic changes resulting from kinase modulation.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-26-21(28)20-17(11-18(30-20)14-7-3-2-4-8-14)25-22(26)29-13-19(27)24-16-10-6-5-9-15(16)12-23/h2-11H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHGOJHYJAAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of Functional Groups:

    Final Coupling Reaction: The final step involves coupling the thienopyrimidine core with the acetamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Thieno[3,2-d]pyrimidine Derivatives (e.g., IWP2, ): IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) shares the thienopyrimidine core but differs in substituents: it lacks the 2-cyanophenyl group and instead incorporates a benzothiazolyl moiety. IWP2 is a known WNT secretion inhibitor, highlighting the scaffold’s relevance in signaling pathway modulation .
  • Pyrimidine/Thiazole Derivatives (e.g., ): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (m.p. 230°C) replaces the thienopyrimidine with a dihydropyrimidine ring.

Substituent Effects on Physicochemical Properties

  • Aryl Groups: 2-Cyanophenyl (Target Compound): The electron-withdrawing cyano group may enhance stability and influence hydrogen bonding. 4-Methoxyphenyl (): The methoxy group introduces electron-donating effects, which could reduce oxidative stability but improve solubility .
  • Sulfanyl Linkages :
    The sulfanyl (-S-) group in the target compound and analogs (e.g., ) facilitates π-stacking and hydrogen bonding, critical for crystal packing (as seen in ’s dihedral angle analysis) .

Comparative Data Table

Compound Name Core Structure Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity Reference
Target Compound Thieno[3,2-d]pyrimidine 2-Cyanophenyl ~420 (estimated) Not reported Not reported -
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl ~450 (estimated) Not reported Not reported
IWP2 Thieno[3,2-d]pyrimidine Benzothiazolyl ~470 (estimated) Not reported WNT secretion inhibition
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 2,3-Dichlorophenyl 344.21 230 Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Hydrazinylidene 4-Methylphenyl 357.38 288 Not reported

Key Research Findings

  • Synthetic Efficiency: Chlorophenyl and cyanophenyl derivatives exhibit high yields (85–95%), suggesting robust coupling methodologies .
  • Thermal Stability : Higher melting points (e.g., 288°C in ) correlate with rigid hydrazinylidene and sulfamoyl groups .
  • Biological Potential: The thienopyrimidine scaffold’s role in IWP2 underscores its therapeutic relevance, though the target compound’s specific activities require further study .

Biological Activity

N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H16N4O2S2
Molecular Weight 432.5 g/mol
CAS Number 1105252-04-7

The structure includes a thienopyrimidine core and a sulfanyl group, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It appears to interfere with pathways that regulate cell growth and apoptosis.

A study published in PubMed Central highlighted the potential of this compound as an anticancer agent through its ability to induce apoptosis in various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play a crucial role in cellular communication and can influence cancer progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Multicellular Spheroids : A study identified this compound as a novel anticancer agent through screening on multicellular spheroids, which mimic tumor environments . The results indicated a significant reduction in tumor growth rates.
  • In Vitro Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound. Results showed dose-dependent inhibition of cell viability, suggesting its potential as an effective therapeutic agent.

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

A multi-step approach is typically employed, involving:

  • Substitution reactions under alkaline conditions to introduce functional groups like sulfanyl or cyanophenyl moieties (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
  • Condensation reactions with cyanoacetic acid or similar agents to form acetamide linkages, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines .
    Optimization includes adjusting reaction time, temperature, and solvent polarity to improve yields (commonly 70–85%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.01 Da error) .
  • Elemental analysis to validate purity (e.g., C, H, N, S percentages within ±0.3% of calculated values) .

Advanced Research Questions

Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions?

X-ray diffraction reveals:

  • Intramolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) that stabilize folded conformations .
  • Dihedral angles between aromatic rings (e.g., 42–67° between pyrimidine and benzene rings), influencing steric effects .
  • Packing motifs , such as π-π stacking (3.5–4.0 Å distances) or van der Waals interactions, which affect solubility and solid-state stability .
    Crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) are critical for obtaining diffraction-quality crystals .

Q. How can computational modeling guide reaction optimization and target prediction?

  • Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for sulfanyl or acetamide bond formation .
  • Molecular docking identifies potential biological targets (e.g., kinase enzymes) by analyzing interactions between the cyanophenyl group and hydrophobic binding pockets .
  • Machine learning (e.g., using ICReDD’s reaction path search tools) accelerates optimization by correlating reaction parameters (solvent, catalyst) with yield data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Systematic SAR studies : Vary substituents (e.g., replacing 3-methyl with ethyl or halogens) to assess impact on activity .
  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .

Methodological Considerations

Q. What experimental controls are essential in pharmacological evaluations?

  • Negative controls : Use vehicle-only (e.g., DMSO) and non-targeting compounds (e.g., acetamide derivatives without the sulfanyl group) .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Dose-response curves : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–10 µM) to calculate IC50/EC50 values accurately .

Q. How can regioselectivity challenges in synthesis be addressed?

  • Directing groups : Use transient protecting groups (e.g., Boc for amines) to steer substitution to specific positions .
  • Microwave-assisted synthesis : Enhance regioselectivity in heterocycle formation (e.g., thieno[3,2-d]pyrimidin-4-one core) by reducing side reactions .
  • Catalytic systems : Employ Pd/Cu catalysts for Ullmann-type couplings to achieve selective aryl-sulfur bond formation .

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